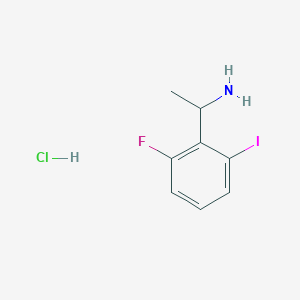
1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of both fluorine and iodine atoms on a phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of a phenyl ring followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and quality.
Analyse Des Réactions Chimiques
1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The presence of halogens on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Applications De Recherche Scientifique
1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in signal transduction.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)ethanamine: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(2-Iodophenyl)ethanamine: Lacks the fluorine atom, which can also influence its chemical properties and interactions.
1-(2-Chloro-6-iodophenyl)ethanamine: Substitutes chlorine for fluorine, potentially altering its reactivity and biological effects. The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-fluoro-6-iodophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FIN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATUWNXAYYNFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1I)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)

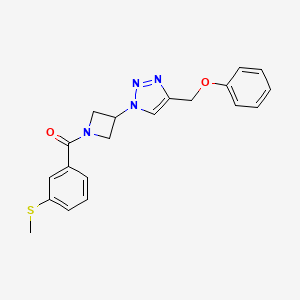
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2428930.png)
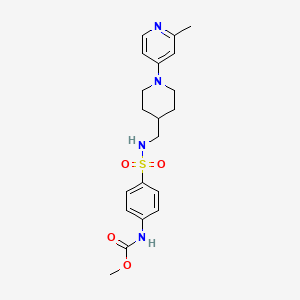
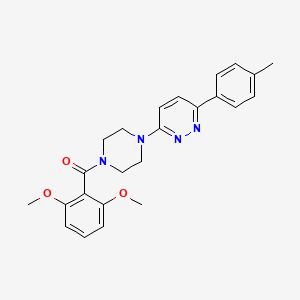
![5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2428934.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)
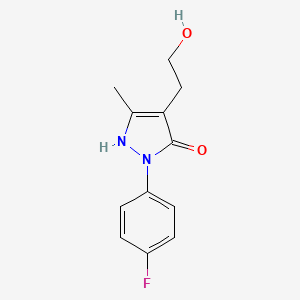
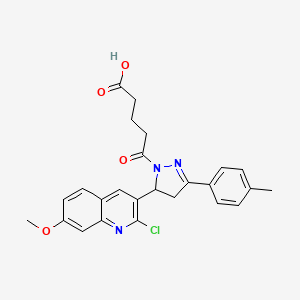
![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)
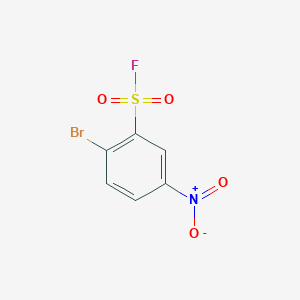
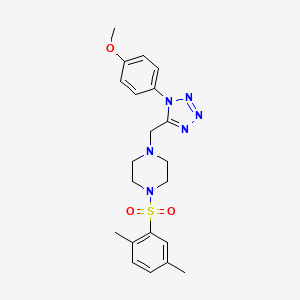
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)
